molecular formula C22H22N2O4 B3037773 1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione CAS No. 59552-68-0

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione

Cat. No.: B3037773
CAS No.: 59552-68-0
M. Wt: 378.4 g/mol
InChI Key: CHUOLQZODKVFAI-UHFFFAOYSA-N
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Description

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, a compound known for its diverse applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione can be synthesized through the acetylation of 3,6-dibenzylpiperazine-2,5-dione. The process involves treating 3,6-dibenzylpiperazine-2,5-dione with acetyl chloride in the presence of a base such as pyridine at room temperature. The reaction proceeds smoothly, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydriodic acid at elevated temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding diketones.

    Reduction: cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on cancer cells by uncoupling mitochondrial oxidative phosphorylation, leading to cell death under nutrient-starved conditions . This selective cytotoxicity makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(25)23-19(13-17-9-5-3-6-10-17)22(28)24(16(2)26)20(21(23)27)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOLQZODKVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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